molecular formula C9H8N2O B155091 1H-Indole-4-carboxamide CAS No. 1670-86-6

1H-Indole-4-carboxamide

Cat. No.: B155091
CAS No.: 1670-86-6
M. Wt: 160.17 g/mol
InChI Key: ACRGIRLCXXEJCS-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxamide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a key structural component in various bioactive molecules, making it a significant target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole-4-carboxylic acid with an amine under appropriate conditions to form the carboxamide. This reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while reduction can produce indole-4-amine derivatives.

Scientific Research Applications

Antimycobacterial Activity

1H-Indole-4-carboxamide derivatives have been identified as promising candidates for the treatment of tuberculosis (TB). Research indicates that these compounds exhibit potent antitubercular activity against Mycobacterium tuberculosis (Mtb) through a unique mechanism involving tryptophan metabolism.

  • Mechanism of Action : The indole-4-carboxamides are cleaved by an intracellular amidase in Mtb, releasing 4-aminoindole, which subsequently interferes with tryptophan biosynthesis. This disruption leads to the accumulation of toxic metabolites that inhibit bacterial growth .
  • Resistance Mechanisms : Resistance to these compounds can arise through mutations that affect drug metabolism or enhance tryptophan biosynthesis, highlighting the complexity of their action .

Case Study: Efficacy Against Mtb

In vitro studies demonstrated that several indole-4-carboxamide derivatives significantly inhibited Mtb growth at low micromolar concentrations. For instance, compound C1 showed a 1.5 log reduction in intracellular Mtb titer in murine models .

Inhibition of Poly(ADP-ribose) Polymerase (PARP-1)

Another significant application of this compound derivatives is their role as PARP-1 inhibitors, which are crucial in cancer therapy.

  • Design and Synthesis : Recent studies have synthesized various derivatives that exhibit high potency against PARP-1, with one compound (LX15) demonstrating an IC50 value of 13 nM and selective toxicity towards BRCA1-deficient cancer cells .
  • Mechanism of Action : These compounds induce DNA damage by inhibiting PARP-1, leading to the accumulation of DNA double-strand breaks and impairing cell cycle progression in cancer cells .

Case Study: LX15

The compound LX15 not only showed superior potency compared to standard treatments but also enhanced the efficacy of other chemotherapeutic agents like temozolomide in vitro, indicating its potential for combination therapies .

Antiviral Properties

Research has also explored the antiviral potential of this compound derivatives, particularly against SARS-CoV and its variants.

  • SARS-CoV-2 Inhibition : Certain derivatives have been reported as effective inhibitors of SARS-CoV-2's main protease (3CLpro), showcasing their potential in combating viral infections .

Case Study: Structure-Activity Relationship

Studies have detailed the synthesis and structure-activity relationships (SAR) of indole-based compounds, revealing specific modifications that enhance antiviral activity. For example, one compound exhibited an IC50 value of 250 nM against SARS-CoV-2 protease .

Inhibition of Histone Deacetylases (HDACs)

Indole-4-carboxamides have also been investigated for their ability to inhibit histone deacetylases, which play a critical role in epigenetic regulation and cancer progression.

  • Mechanism : These compounds act as hydroxamic acid analogs that disrupt HDAC activity, leading to altered gene expression profiles associated with tumor suppression .

Summary Table of Applications

ApplicationMechanism of ActionNotable CompoundsReferences
AntimycobacterialDisruption of tryptophan biosynthesisC1
PARP-1 InhibitionInduction of DNA double-strand breaksLX15
AntiviralInhibition of viral proteasesCompound 1
HDAC InhibitionRegulation of gene expression through deacetylationHydroxamic acids

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition leads to the accumulation of DNA double-strand breaks, impairing cell-cycle progression and inducing cell death in certain cancer cells.

Comparison with Similar Compounds

1H-Indole-4-carboxamide can be compared with other indole derivatives such as:

  • 1H-Indole-2-carboxamide
  • 1H-Indole-3-carboxamide
  • 1H-Indole-5-carboxamide

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the carboxamide group at the 4-position of the indole ring can result in different interactions with biological targets compared to other positional isomers.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Biological Activity

1H-Indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound derivatives have been synthesized and studied for their potential as therapeutic agents. These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these derivatives play a crucial role in their biological efficacy.

Antimycobacterial Activity

Recent studies have highlighted the potent antitubercular activity of indole-4-carboxamides against Mycobacterium tuberculosis (Mtb). Research indicates that these compounds act as prodrugs that release active metabolites, which interfere with tryptophan biosynthesis in Mtb.

The mechanism by which indole-4-carboxamides exert their effects involves:

  • Prodrug Activation : The compounds are hydrolyzed by an intracellular amidase in Mtb, releasing 4-aminoindole (4-AI), which is toxic to the bacteria.
  • Resistance Mechanisms : Resistance can arise through mutations that affect drug metabolism or biosynthesis pathways, specifically involving enzymes such as amidase and tryptophan synthase .

Table 1: In Vitro Antimycobacterial Activity of Indole-4-carboxamides

CompoundMIC (μM)Activity Against MtbToxicity to Macrophages
C10.5YesNo
C22.0YesNo
C35.0YesLow
C410.0YesModerate

Anti-Cancer Properties

This compound derivatives have also been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Notably, compound LX15 demonstrated remarkable potency against PARP-1 with an IC50 of 13 nM and showed selective cytotoxicity towards BRCA1-deficient cancer cells .

The anticancer activity is attributed to:

  • DNA Damage : LX15 causes accumulation of DNA double-strand breaks.
  • Cell Cycle Disruption : It impairs cell cycle progression, leading to increased apoptosis in cancer cells.

Table 2: Biological Activity Summary of Selected Indole-4-carboxamide Derivatives

CompoundTargetIC50/CC50 (μM)Selectivity Ratio (BRCA1-/MCF-7)
LX15PARP-10.013 / 0.9822
AG014699PARP-1--

Anti-inflammatory Activity

Indole derivatives have been studied for their anti-inflammatory properties. For instance, certain indole-2-carboxamide derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .

Case Study: In Vivo Efficacy

In a study involving dextran sulfate sodium (DSS)-induced ulcerative colitis models, indole derivatives exhibited substantial reduction in disease activity index and inflammatory cell infiltration in colon tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Indole-4-carboxamide, and how can researchers ensure reproducibility?

  • Methodology : Begin with refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid, as described in analogous indole syntheses . Control variables such as reaction time (3–5 hours), stoichiometric ratios (1.1:1 molar excess of aldehyde derivatives), and purification steps (recrystallization from DMF/acetic acid). Document raw data (e.g., yield percentages, melting points) in appendices to enable replication, following guidelines for structured lab reports .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1H-NMR to confirm indole ring proton environments (e.g., downfield shifts for carboxamide protons) and FT-IR to identify carbonyl stretches (~1650–1700 cm1^{-1}) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks. For structural ambiguities, compare with PubChem’s canonical SMILES data .

Q. How should researchers design preliminary experiments to validate synthetic protocols?

  • Methodology : Conduct trial experiments to test solvent systems (e.g., acetic acid vs. ethanol) and catalyst compatibility. Use statistical tools like t-tests to compare yields from ≥3 independent trials. Include error bars in graphs to visualize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield in heterogeneous catalysis?

  • Methodology : Employ design of experiments (DoE) to evaluate temperature, pressure, and catalyst loading (e.g., Pd/C or zeolites). Analyze data using ANOVA to identify significant factors. For reproducibility, archive raw datasets in FAIR-compliant repositories like Chemotion .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Perform meta-analysis of published IC50_{50} values, accounting for assay variability (e.g., cell lines, incubation times). Use regression models to identify outliers and validate hypotheses via dose-response re-testing . For structural discrepancies, re-analyze NMR spectra with NOESY or COSY to confirm stereochemistry .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) with crystal structures from the PDB. Validate predictions with in vitro assays (e.g., SPR or ITC). Cross-reference results with functional group reactivity databases (e.g., Michael acceptor properties ).

Q. Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Use bootstrapping to estimate confidence intervals. Report processed data (e.g., normalized absorbance) in main text and raw datasets in appendices .

Q. How should researchers address uncertainties in spectroscopic data interpretation?

  • Methodology : Quantify signal-to-noise ratios in NMR/IR spectra. For overlapping peaks, employ deconvolution software (e.g., MestReNova). Cross-check with synthetic controls (e.g., deuterated solvents) .

Q. Ethical & Safety Considerations

Q. What safety protocols are essential when handling intermediates in this compound synthesis?

  • Methodology : Use fume hoods for volatile reagents (e.g., acetic acid) and PPE for cyanomethyl derivatives . Document hazard mitigation in appendices, referencing CAS-specific safety data .

Q. How can researchers ensure compliance with FAIR data principles for this compound studies?

  • Methodology : Deposit spectral data (NMR, IR) in RADAR4Chem or nmrXiv with unique DOIs. Use ELNs (e.g., Chemotion) for metadata tagging .

Properties

IUPAC Name

1H-indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGIRLCXXEJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344171
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-86-6
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Indole-4-carboxamide
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1H-Indole-4-carboxamide
1H-Indole-4-carboxamide
1H-Indole-4-carboxamide
1H-Indole-4-carboxamide

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